Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate
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Overview
Description
Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate is a chemical compound with the molecular formula C17H23N5O41. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate. However, imidazole, a similar compound, was first synthesized from glyoxal and ammonia2. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds2.Molecular Structure Analysis
The molecular structure of Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate is based on the molecular formula C17H23N5O41. Unfortunately, I couldn’t find more detailed information on its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate. However, imidazole, a similar compound, shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate are not well-documented. However, it is known that imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents2.Scientific Research Applications
Ionic Liquid [EMIM]OAc as a Catalyst for Synthesis
The ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) demonstrates effectiveness as a mild catalyst for the efficient synthesis of trisubstituted imidazoles. This process, facilitated by ultrasonic irradiation, highlights the role of ionic liquids in promoting room-temperature reactions without harmful catalysts, presenting a cleaner methodology with high yields (Hongjun Zang et al., 2010).
Synthesis of New Compounds from 1H-Imidazole
A study on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole explores the generation of novel Schiff bases and their biological activity against common bacteria. This research underscores the potential of imidazole derivatives in developing antibacterial agents, revealing the diverse applications of imidazole-based chemistry in pharmaceuticals (Khalid A. Al-badrany et al., 2019).
Reactivity of 2-Aminopyridine with Aryl Glyoxals
The reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals leads to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates, demonstrating the application of these reactions in generating complex structures. This study highlights the versatility of aminopyridines in chemical synthesis under varied conditions, showcasing the adaptability of such compounds in synthetic organic chemistry (Sara Asadi et al., 2021).
Synthesis and Antimicrobial Activities
Research into the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones demonstrates the potential of these compounds in antimicrobial applications. The study involves synthesizing these compounds and evaluating their effectiveness against various bacteria, offering insights into the structure-activity relationship that governs their biological efficacy (Pratibha Sharma et al., 2004).
Safety And Hazards
The safety and hazards of Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate are not well-documented. It is not intended for human or veterinary use and is available for research use only1.
Future Directions
The future directions of research on Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate are not well-documented. However, imidazole has become an important synthon in the development of new drugs2, suggesting that Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate could potentially be used in drug development.
properties
IUPAC Name |
ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-6-8-20-15(24)13-14(19(5)17(20)25)18-16-21(9-12(23)26-7-2)10(3)11(4)22(13)16/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCGTTDAJLQUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC(=O)OCC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate |
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